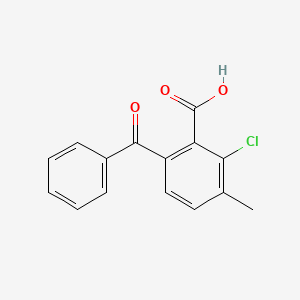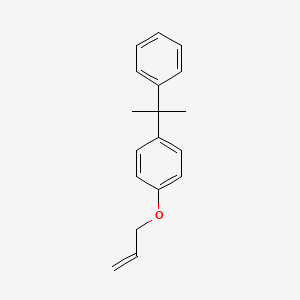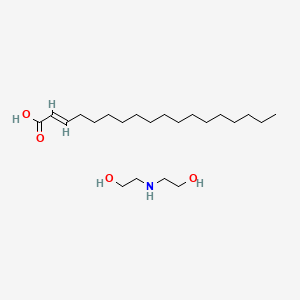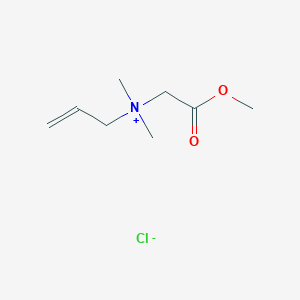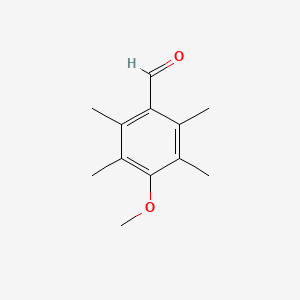
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and four methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde typically involves the alkylation of a benzene derivative followed by formylation. One common method includes the chloromethylation or bromomethylation of 2,3,5,6-tetramethylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at 40-45°C . This intermediate is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 4-Methoxy-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Methoxy-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy and methyl groups influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
- 2,4,6-Trimethoxybenzaldehyde
Comparison: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct reactivity and selectivity compared to its analogs. For instance, 2,4,6-trimethoxybenzaldehyde has three methoxy groups, which significantly alter its electronic properties and reactivity compared to this compound .
Properties
CAS No. |
74479-67-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-methoxy-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h6H,1-5H3 |
InChI Key |
SYRYAJAKXUVWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


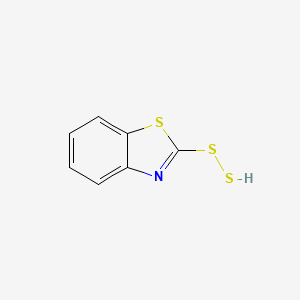

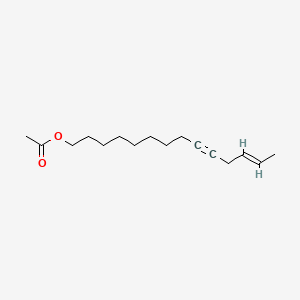
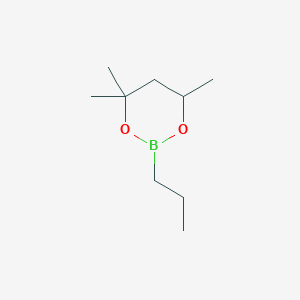
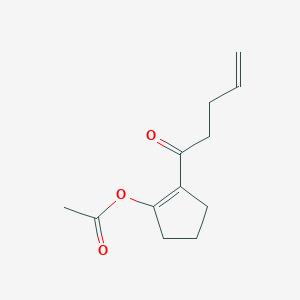


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
